3',4'-Dichlorobenzamil hydrochloride
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Overview
Description
3’,4’-Dichlorobenzamil hydrochloride is a chemical compound with the molecular formula C13H12N7OCl3 · HCl and a molecular weight of 425.10 g/mol . It is known for its role as an inhibitor of the sodium/calcium exchanger, sodium transport, and sarcoplasmic reticulum calcium release channels . This compound is often used in biochemical and physiological research due to its specific inhibitory actions.
Preparation Methods
The synthesis of 3’,4’-Dichlorobenzamil hydrochloride involves several steps, starting with the preparation of the core benzamil structure, followed by chlorination at the 3’ and 4’ positions. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
3’,4’-Dichlorobenzamil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the benzamil core.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its inhibitory properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace the chlorine atoms at the 3’ and 4’ positions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Dichlorobenzamil hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of sodium/calcium exchange inhibition.
Mechanism of Action
The primary mechanism of action of 3’,4’-Dichlorobenzamil hydrochloride involves the inhibition of the sodium/calcium exchanger (NCX) and the sarcoplasmic reticulum calcium release channels . By blocking these pathways, the compound prevents the exchange of sodium and calcium ions, thereby affecting cellular calcium levels and signaling pathways. This inhibition can lead to various physiological effects, including altered muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
3’,4’-Dichlorobenzamil hydrochloride is unique in its specific inhibition of the sodium/calcium exchanger and sarcoplasmic reticulum calcium release channels. Similar compounds include:
2’,4’-Dichlorobenzamil: Another inhibitor of the sodium/calcium exchanger with slightly different inhibitory properties.
Amiloride: A diuretic that also inhibits sodium channels but with a broader range of targets.
Diltiazem hydrochloride: A calcium channel blocker used in the treatment of hypertension and angina. The uniqueness of 3’,4’-Dichlorobenzamil hydrochloride lies in its specific and potent inhibition of calcium transport mechanisms, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N7O.ClH/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8;/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHAOBPPRPXQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl4N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928621-15-2 |
Source
|
Record name | 928621-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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